(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490490
InChI: InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20-/m0/s1
SMILES: CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol

(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

CAS No.:

Cat. No.: VC13490490

Molecular Formula: C20H26N2O2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol -

Specification

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
IUPAC Name (1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Standard InChI InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11-,14-,15-,16-,17-,18+,19+,20-/m0/s1
Standard InChI Key CJDRUOGAGYHKKD-BAXQIEGASA-N
Isomeric SMILES CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C
SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Canonical SMILES CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemical Configuration

Ajmaline possesses the molecular formula C₂₀H₂₆N₂O₂ and a molar mass of 326.4 g/mol. Its IUPAC name reflects a hexacyclic system comprising fused indole and quinolizine moieties, with eight stereocenters dictating its three-dimensional conformation. The absolute configuration—(1S,9R,10S,12R,13S,14R,16S,17S,18R)—ensures precise spatial arrangement critical for biological activity .

Table 1: Key Structural Descriptors of Ajmaline

PropertyValue
Molecular FormulaC₂₀H₂₆N₂O₂
Molecular Weight326.4 g/mol
Stereocenters8
Rings6 (3 six-membered, 3 five-membered)
Functional GroupsHydroxyl (−OH), tertiary amine (−N−)

The hexacyclic framework incorporates a 1-azabicyclo[4.4.0]decane core fused to a quinolizidine system, with an ethyl group at C13 and a methyl group at N8 . X-ray crystallography confirms that the hydroxyl groups at C14 and C18 participate in intramolecular hydrogen bonding, stabilizing the folded conformation.

Synthesis and Biosynthetic Pathways

Laboratory Synthesis

Ajmaline’s synthesis demands meticulous control over stereochemistry. A representative route involves:

  • Stork enamine cyclization to construct the quinolizidine ring.

  • Mannich reaction for indole ring formation.

  • Stereoselective hydroxylation using Sharpless asymmetric epoxidation.

  • Reductive amination to introduce the ethyl and methyl substituents.

Challenges include minimizing epimerization at C9 and C10 during cyclization steps, often addressed via chiral auxiliaries or enzymatic catalysis. Yields rarely exceed 15% due to competing side reactions.

Biosynthesis in Tabernaemontana divaricata

In T. divaricata, ajmaline derives from the strictosidine pathway:

  • Tryptamine and secologanin condense to form strictosidine.

  • Polyneuridine aldehyde esterase catalyzes deglucosylation and ring rearrangements.

  • Vomilenine reductase introduces hydroxyl groups at C14 and C18 .

Table 2: Key Enzymes in Ajmaline Biosynthesis

EnzymeFunction
Strictosidine synthaseCondenses tryptamine and secologanin
Polyneuridine aldehyde esteraseCleaves glycosidic bond, initiates cyclization
Vomilenine reductaseReduces keto groups to hydroxyls

Pharmacological Profile and Mechanism of Action

Antiarrhythmic Activity

Ajmaline inhibits cardiac voltage-gated sodium channels (Nav1.5), prolonging the action potential duration and refractory period. This class Ia antiarrhythmic effect is dose-dependent, with an IC₅₀ of 2.1 μM in ventricular myocytes .

Pharmacokinetics

  • Absorption: Oral bioavailability ≈ 35% due to first-pass metabolism.

  • Distribution: Volume of distribution (Vd) = 1.2 L/kg; 85% protein-bound.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 17-O-desmethylajmaline.

  • Excretion: Renal (60%) and fecal (40%) .

Table 3: Pharmacokinetic Parameters of Ajmaline

ParameterValue
Bioavailability35%
Half-life (t₁/₂)3.5 hours
Clearance (Cl)12 L/h
Protein Binding85%

Natural Occurrence and Ethnobotanical Significance

Ajmaline is predominantly isolated from Tabernaemontana divaricata (Apocynaceae), where it constitutes 0.2–0.5% of dried root bark . Traditional uses include:

  • Anti-inflammatory poultices for rheumatism.

  • Antipyretic infusions in Ayurvedic medicine.

  • Sedative preparations for anxiety disorders .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 254 nm resolves ajmaline from co-occurring alkaloids. Retention time: 12.3 min.

Mass Spectrometry

  • ESI-MS: m/z 327.4 [M+H]⁺.

  • Fragmentation: Loss of H₂O (m/z 309.3) and ethyl group (m/z 281.2).

Future Directions and Research Opportunities

  • Synthetic Biology: Engineering Saccharomyces cerevisiae for ajmaline production via heterologous expression of T. divaricata genes.

  • Derivatization: Developing C14-modified analogs with enhanced sodium channel selectivity.

  • Nanodelivery Systems: Liposomal encapsulation to improve oral bioavailability.

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